molecular formula C9H8BNO3 B8187566 6-Formyl-1H-indole-2-boronic acid

6-Formyl-1H-indole-2-boronic acid

Cat. No.: B8187566
M. Wt: 188.98 g/mol
InChI Key: GSIPCUHQDMMCFB-UHFFFAOYSA-N
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Description

6-Formyl-1H-indole-2-boronic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The boronic acid group in this compound makes it a valuable compound for various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-1H-indole-2-boronic acid typically involves the borylation of indole derivatives. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions usually involve the use of a rhodium catalyst and a suitable solvent, such as toluene or THF, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Formyl-1H-indole-2-boronic acid is primarily related to its ability to participate in chemical reactions that modify its structure and properties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The indole ring system can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-formyl-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIPCUHQDMMCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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